![molecular formula C19H20ClN3O2 B2763804 N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide CAS No. 873093-81-3](/img/structure/B2763804.png)
N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide” is a chemical compound with the molecular formula C19H20ClN3O2 . It is a derivative of benzimidazole .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole core, a chlorophenoxy group, and a methylacetamide group . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (357.834 g/mol), molecular formula (C19H20ClN3O2), and possibly its solubility in various solvents .Applications De Recherche Scientifique
Antimicrobial and Antitumor Applications
Benzimidazole derivatives have been investigated for their antimicrobial and antitumor properties. Noolvi et al. (2014) synthesized novel azetidine-2-one derivatives of 1H-benzimidazole, demonstrating significant antibacterial and cytotoxic activities in vitro (Noolvi et al., 2014). These findings suggest potential applications in developing new antimicrobial agents and cancer therapeutics.
Antiinflammatory and Analgesic Effects
Research has also explored the antiinflammatory and analgesic effects of benzimidazole derivatives. Abignente et al. (1983) prepared a group of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and 2-methylimidazo[2,1-b]benzothiazole-3-carboxylates, demonstrating their potential for antiinflammatory, analgesic, and antipyretic activities (Abignente et al., 1983). This suggests their utility in developing new therapies for inflammatory and pain-related conditions.
Corrosion Inhibition
Benzimidazole derivatives have been utilized in corrosion inhibition studies, particularly for protecting metal surfaces in aggressive environments. Rouifi et al. (2020) synthesized heterocyclic benzimidazole derivatives to evaluate their inhibitory properties against carbon steel corrosion in acidic solutions (Rouifi et al., 2020). Their work highlights the potential of benzimidazole compounds in industrial applications to enhance material longevity.
Neurological Research
Fookes et al. (2008) focused on synthesizing fluoroethoxy and fluoropropoxy substituted benzimidazole derivatives for studying the peripheral benzodiazepine receptor using positron emission tomography (Fookes et al., 2008). This research underscores the importance of benzimidazole derivatives in developing diagnostic tools for neurological disorders.
Orientations Futures
Benzimidazole derivatives, including this compound, are a topic of ongoing research due to their diverse biological activities . Future research may focus on further elucidating the biological activities of this compound, optimizing its synthesis, and exploring its potential applications in medicine and other fields.
Mécanisme D'action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to active sites, thereby modulating their activity .
Pharmacokinetics
Based on its structural properties, it is predicted to have high gi absorption and bbb permeability . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor . The compound’s logP value suggests it is lipophilic, which may influence its distribution and bioavailability .
Propriétés
IUPAC Name |
N-[[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-14(24)22(2)13-19-21-17-5-3-4-6-18(17)23(19)11-12-25-16-9-7-15(20)8-10-16/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYTZSQZLWZDMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.